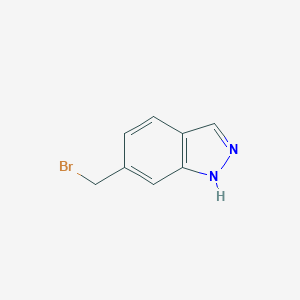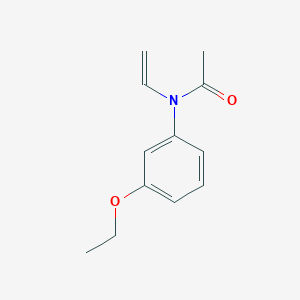
(Chloromethyl)cyclopropane
Descripción general
Descripción
(Chloromethyl)cyclopropane is a chemical compound with the molecular formula C4H7Cl . It consists of a cyclopropane ring with a chloromethyl group attached .
Synthesis Analysis
(Chloromethyl)cyclopropane can be synthesized through a reaction with isolable dialkylsilylene, which yields a 5-silaspiro [4.4]nonane derivative . It has also been used in the synthesis of (lithiomethyl)cyclopropane and homoallyllithium via a 4,4′-di-tert-butylbiphenyl or naphthalene-catalysed lithiation reaction .Molecular Structure Analysis
The molecular structure of (Chloromethyl)cyclopropane consists of a three-membered cyclopropane ring with a chloromethyl (CH2Cl) group attached . The small size of the cyclopropane ring creates substantial ring strain in the structure .Chemical Reactions Analysis
(Chloromethyl)cyclopropane reacts with isolable dialkylsilylene to afford a 5-silaspiro [4.4]nonane derivative . It has also been used in the synthesis of (lithiomethyl)cyclopropane and homoallyllithium via a 4,4′-di-tert-butylbiphenyl or naphthalene-catalysed lithiation reaction .Physical And Chemical Properties Analysis
(Chloromethyl)cyclopropane is a liquid with a refractive index of 1.435 . It has a boiling point of 87-89 °C and a density of 0.98 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of (Lithiomethyl)cyclopropane
(Chloromethyl)cyclopropane is utilized in the synthesis of (lithiomethyl)cyclopropane. This process typically involves a lithiation reaction catalyzed by compounds such as 4,4′-di-tert-butylbiphenyl or naphthalene . The resulting (lithiomethyl)cyclopropane serves as an important intermediate for further chemical transformations.
Creation of Homoallyllithium Compounds
Another significant application is the formation of homoallyllithium through a similar catalyzed lithiation reaction. Homoallyllithium compounds are valuable in organic synthesis, particularly in the preparation of more complex molecular structures .
Development of 5-Silaspiro [4.4]nonane Derivatives
Upon reaction with isolable dialkylsilylene, (Chloromethyl)cyclopropane affords 5-silaspiro [4.4]nonane derivatives . These derivatives are of interest in materials science for their potential use in creating novel silicon-containing polymers.
Research in Organochloride Chemistry
As an organochloride, (Chloromethyl)cyclopropane is a subject of research in the field of organochloride chemistry. Studies focus on understanding its reactivity, stability, and potential applications in synthesizing other organochloride compounds .
Non-Miscibility with Water
The compound’s non-miscibility with water is a notable property that can be leveraged in research applications where aqueous environments are to be avoided, such as in certain types of organic reactions and material processing .
Stability and Storage Research
(Chloromethyl)cyclopropane’s stability under recommended storage conditions makes it a candidate for research into long-term storage solutions for reactive chemicals. Its incompatibility with oxidizing agents, bases, and heat is a key focus area .
Industrial Microbiology and Labware Materials Science
Although not directly mentioned in the context of (Chloromethyl)cyclopropane, compounds with similar properties are often used in industrial microbiology and labware materials science. They may serve as reagents or structural components in the development of labware designed to withstand reactive environments .
Safety and Hazards
Propiedades
IUPAC Name |
chloromethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQWXCKQTUVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207854 | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)cyclopropane | |
CAS RN |
5911-08-0 | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5911-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005911080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)CYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7OKQCC0KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data of (chloromethyl)cyclopropane?
A1: (Chloromethyl)cyclopropane has a molecular formula of C4H7Cl and a molecular weight of 90.55 g/mol. [] Spectroscopic studies, including infrared (IR) and Raman spectroscopy, have been crucial in understanding its structure. These techniques provide information about the vibrational modes of the molecule, revealing details about bond strengths and molecular geometry. [] For instance, the presence of specific peaks in the IR spectrum confirms the presence of C-Cl and C-H bonds. Additionally, microwave spectroscopy studies have provided insights into the molecule's structure and conformation in the gas phase. []
Q2: What are the different conformations of (chloromethyl)cyclopropane?
A2: (Chloromethyl)cyclopropane exists as an equilibrium mixture of two conformers: gauche (major) and cis (minor). In the gauche conformation, the chlorine atom and the cyclopropane ring are staggered, minimizing steric hindrance. Conversely, in the cis conformation, these groups are eclipsed, leading to higher energy. The gauche conformer dominates in both liquid (95%) and solid (100%) phases. [] The enthalpy difference between these conformers, determined through variable temperature studies, is 1.40±0.10 kcal/mol. []
Q3: How is (chloromethyl)cyclopropane synthesized?
A3: While the provided research doesn't detail the specific synthesis of (chloromethyl)cyclopropane, it highlights its use as a building block for other compounds. Notably, it serves as an intermediate in the synthesis of [1.1.1]propellane. [] One documented preparation involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium in ether, leading to [1.1.1]propellane with a 70% yield. []
Q4: What are some interesting reactions (chloromethyl)cyclopropane undergoes?
A4: (Chloromethyl)cyclopropane exhibits interesting reactivity with carbanions. For example, it reacts with 2-substituted phenylacetonitriles in the presence of a strong base and phase-transfer catalyst to yield 1,2-disubstituted methylenecyclopropanes. [] This reaction highlights the versatility of (chloromethyl)cyclopropane as a precursor for more complex cyclopropane derivatives. Additionally, its reaction with an isolable dialkylsilylene yields an unusual 5-silaspiro[4.4]nonane derivative through a double silylene insertion mechanism, demonstrating its potential in organosilicon chemistry. []
Q5: Have there been any computational studies on (chloromethyl)cyclopropane?
A5: Yes, computational chemistry has been employed to study (chloromethyl)cyclopropane. Density Functional Theory (DFT) and Coupled Cluster calculations (CCSD(T)) have been used to investigate the relative stability of methylenecyclopropane and methylcyclopropene derivatives. [] These studies revealed that, contrary to common understanding, the methylcyclopropene derivative is more stable in certain systems containing (chloromethyl)cyclopropane, challenging established beliefs in unsaturated cyclopropane chemistry. [] This highlights the importance of computational methods in understanding the subtle energetic differences between isomers.
Q6: What are the potential applications of (chloromethyl)cyclopropane?
A6: (Chloromethyl)cyclopropane serves as a valuable building block in organic synthesis. It acts as an intermediate in the preparation of [1.1.1]propellane, a highly strained and reactive molecule with unique properties. [, ] Further, its reactions with carbanions highlight its potential in constructing diverse methylenecyclopropane derivatives, which are important structural motifs in various natural products and pharmaceuticals. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
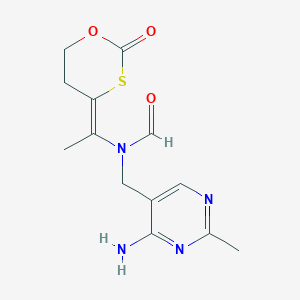
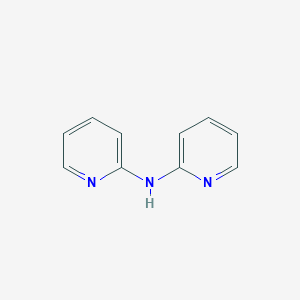

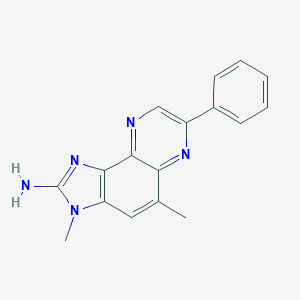
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
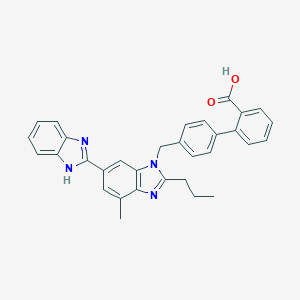
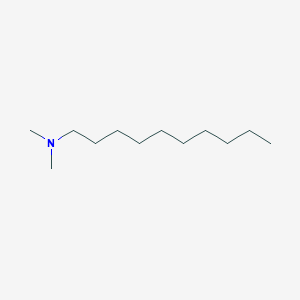
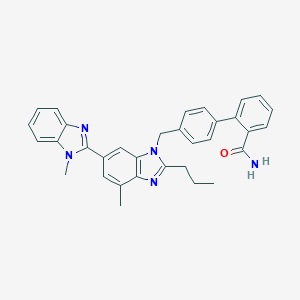
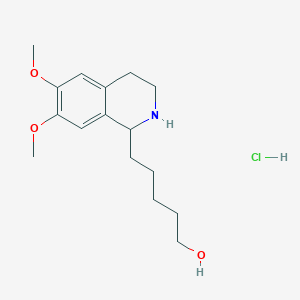
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)

